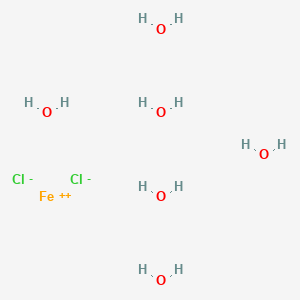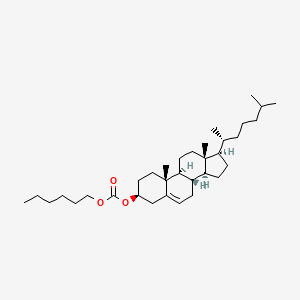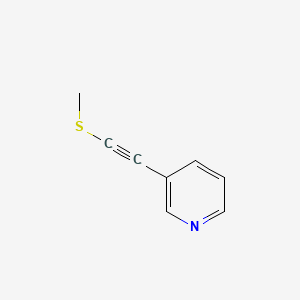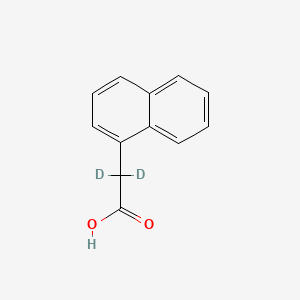
Iron(ii)chloride hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+) chloride–water (1/2/6), also known as ferrous chloride hexahydrate, is a chemical compound with the formula FeCl₂·6H₂O. This compound is a hydrated form of iron(2+) chloride and is commonly encountered as greenish crystals. It is highly soluble in water and exhibits deliquescent properties, meaning it can absorb moisture from the air and dissolve in it .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(2+) chloride hexahydrate can be synthesized by reacting iron with hydrochloric acid. The reaction is as follows: [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 ] The resulting iron(2+) chloride solution is then crystallized to obtain the hexahydrate form .
Industrial Production Methods: In industrial settings, iron(2+) chloride is produced by treating scrap iron with hydrochloric acid. The process involves adding excess hydrochloric acid to iron, forming a solution of iron(2+) chloride, which is then crystallized to yield the hexahydrate form .
Analyse Des Réactions Chimiques
Types of Reactions: Iron(2+) chloride hexahydrate undergoes various chemical reactions, including:
Oxidation: Iron(2+) chloride can be oxidized to iron(3+) chloride in the presence of oxygen. [ 4\text{FeCl}_2 + \text{O}_2 + 4\text{HCl} \rightarrow 4\text{FeCl}_3 + 2\text{H}_2\text{O} ]
Reduction: It can act as a reducing agent in reactions with oxidizing agents like potassium permanganate. [ 5\text{FeCl}_2 + \text{MnO}_4^- + 8\text{H}^+ \rightarrow 5\text{Fe}^{3+} + \text{Mn}^{2+} + 4\text{H}_2\text{O} ]
Substitution: Iron(2+) chloride can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, potassium permanganate.
Reducing Agents: Hydrogen gas, other metals.
Reaction Conditions: Acidic or neutral pH, presence of water or other solvents.
Major Products Formed:
Oxidation: Iron(3+) chloride.
Reduction: Iron(3+) ions, manganese(2+) ions.
Substitution: Various iron complexes depending on the substituent used.
Applications De Recherche Scientifique
Iron(2+) chloride hexahydrate has numerous applications in scientific research and industry:
Chemistry: Used as a reducing agent in organic synthesis and as a Lewis acid in Friedel-Crafts reactions.
Biology: Employed in the synthesis of iron complexes for biological studies.
Medicine: Investigated for its potential use in treating iron deficiency and other medical conditions.
Industry: Utilized in wastewater treatment for the removal of phosphates and purification of drinking water. .
Mécanisme D'action
The mechanism by which iron(2+) chloride hexahydrate exerts its effects involves its ability to act as a reducing agent and participate in redox reactions. It can donate electrons to oxidizing agents, thereby reducing them while itself being oxidized to iron(3+). This redox activity is crucial in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
- Iron(2+) Fluoride (FeF₂)
- Iron(2+) Bromide (FeBr₂)
- Iron(2+) Iodide (FeI₂)
- Cobalt(2+) Chloride (CoCl₂)
- Manganese(2+) Chloride (MnCl₂)
- Copper(2+) Chloride (CuCl₂)
Comparison: Iron(2+) chloride hexahydrate is unique due to its high solubility in water and its ability to form hydrated crystals. Compared to other iron(2+) halides, it is more commonly used in industrial applications such as wastewater treatment and etching of printed circuit boards. Its deliquescent nature also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
18990-23-3 |
|---|---|
Formule moléculaire |
Cl2FeH12O6 |
Poids moléculaire |
234.835 |
Nom IUPAC |
iron(2+);dichloride;hexahydrate |
InChI |
InChI=1S/2ClH.Fe.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |
Clé InChI |
WOSISLOTWLGNKT-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine](/img/structure/B579547.png)


![methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B579552.png)

![3-(4-Phenyl-3-oxatricyclo[4.2.1.02,5]nonan-4-yl)pyridine](/img/structure/B579556.png)
![(2S)-2-(dimethylamino)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B579557.png)


![N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B579562.png)

![(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one](/img/structure/B579565.png)

